molecular formula C4H9NaO4S2 B2399520 Sodium;3-methylsulfonylpropane-1-sulfinate CAS No. 2137771-75-4

Sodium;3-methylsulfonylpropane-1-sulfinate

Cat. No. B2399520
CAS RN: 2137771-75-4
M. Wt: 208.22
InChI Key: CFLIZUBZFWVIOS-UHFFFAOYSA-M
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Description

Sodium;3-methylsulfonylpropane-1-sulfinate is a chemical compound with a molecular weight of 208.23 .


Synthesis Analysis

Sodium sulfinates, including this compound, have become popular due to their versatile reactivity . They are odorless, moisture-insensitive, easy-to-handle, and bench-stable .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can function as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Scientific Research Applications

Trifluoromethylation and Derivatization

Sodium trifluoromethanesulfinate, along with trifluoromethanesulfonyl chloride, is widely used for the direct trifluoromethylation of a broad range of substrates. These reagents are also employed for trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively, into molecules. Their versatility extends to sulfonylation and chlorination reactions, demonstrating their critical role in introducing fluorinated functional groups into organic compounds (Guyon, Chachignon, & Cahard, 2017).

Photocatalytic Sulfonylation

A radical relay strategy enabled the generation of 3-(methylsulfonyl)benzo[b]thiophenes through the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light. This process uses a catalytic amount of sodium methylsulfinate as an initiator, highlighting the role of sodium sulfinates in photocatalyzed sulfonylation reactions (Gong, Wang, Ye, & Wu, 2019).

Hydrosulfonylation

Sodium sulfinates have been used in the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, producing β- or γ-addition products with high selectivity. This showcases the utility of sodium sulfinates in controlling reaction selectivity and outcomes in organic synthesis (Miao, Luo, Xu, Chen, Xu, & Ren, 2016).

Electrochemical Synthesis of Sulfonates

Electrochemical methods have enabled the synthesis of sulfonates from sodium sulfinates, offering a green and efficient route to these valuable organic intermediates. These methods underscore the potential of electrochemistry in the sustainable production of sulfonated compounds (Chan, Lo, Chen, & Chang, 2017).

Sulfonylation of Alkenes

Nickel-catalyzed hydroxysulfonylation of alkenes using sodium sulfinates under an air atmosphere is another notable application. This procedure allows the selective synthesis of β-hydroxysulfones, demonstrating the catalytic prowess of nickel in facilitating these transformations (Taniguchi, 2015).

Safety and Hazards

The safety information for Sodium;3-methylsulfonylpropane-1-sulfinate can be found in its Material Safety Data Sheet (MSDS) . It is always important to refer to the MSDS for handling and safety guidelines.

properties

IUPAC Name

sodium;3-methylsulfonylpropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLIZUBZFWVIOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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